6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione
Description
6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione is an azo dye derivative that incorporates a heterocyclic scaffold. Azo dyes are a significant class of chromophores widely used in various scientific, industrial, and pharmaceutical applications. The compound is characterized by the presence of an azo group (-N=N-) linked to a pyrimidine ring, which contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-16-11(18)9(10(17)13-12(16)19)15-14-7-3-5-8(20-2)6-4-7/h3-6,18H,1-2H3,(H,13,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYPBTRNUAEWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N=NC2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione typically involves an azo-coupling reaction. This reaction is carried out between a diazonium salt and a coupling component under controlled conditions. For instance, the diazonium salt can be prepared from 4-methoxyaniline by diazotization with sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 6-hydroxy-1-methylpyrimidine-2,4-dione in an alkaline medium to yield the desired azo dye .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a chromophore in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes for textiles, inks, and plastics.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with cellular components. The compound may also bind to DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-phenyldiazenyl)phenyl]diazenyl-1,2-dihydropyridine-3-carbonitrile
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
Uniqueness
6-Hydroxy-5-[(4-methoxyphenyl)diazenyl]-1-methylpyrimidine-2,4-dione is unique due to its specific combination of a pyrimidine ring and an azo group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
